

# biological activity of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-(4-Methylpiperazin-1-yl)pyridin-2-amine

**Cat. No.:** B1428646

[Get Quote](#)

An In-depth Technical Guide on the Biological Activity and Therapeutic Potential of the **4-(4-Methylpiperazin-1-yl)pyridin-2-amine** Scaffold

## Introduction

In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient drug discovery. The compound **4-(4-methylpiperazin-1-yl)pyridin-2-amine** represents one such scaffold. While its direct therapeutic application as a standalone agent is not extensively documented, its structural motifs are integral to a multitude of highly potent and selective therapeutic agents, particularly in oncology. This guide provides an in-depth analysis of this compound, not as an isolated drug, but as a critical building block and pharmacophore whose derivatives have shown significant biological activity. We will explore its structural attributes, its role in the design of kinase inhibitors, the key signaling pathways targeted by its derivatives, and the experimental methodologies used to validate their activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic design.

## Chapter 1: Physicochemical and Structural Properties

The utility of a scaffold in drug design begins with its fundamental physicochemical properties and structural features. **4-(4-Methylpiperazin-1-yl)pyridin-2-amine** is a small molecule that combines several key features beneficial for drug development.

| Property          | Value                                          | Source              |
|-------------------|------------------------------------------------|---------------------|
| IUPAC Name        | 4-(4-methylpiperazin-1-yl)pyridin-2-amine      | <a href="#">[1]</a> |
| CAS Number        | 959986-12-0                                    | <a href="#">[1]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>16</sub> N <sub>4</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 192.26 g/mol                                   | <a href="#">[1]</a> |
| SMILES            | CN1CCN(CC1)C2=CC(=NC=C2)N                      | <a href="#">[1]</a> |

The molecule's structure can be deconstructed into two key components:

- The Aminopyridine Ring: This heterocyclic system serves as a versatile anchor. The amino group (-NH<sub>2</sub>) at the 2-position and the nitrogen atom within the pyridine ring can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for anchoring the molecule within the active site of target proteins, such as the hinge region of kinases.
- The 4-Methylpiperazine Moiety: This group is frequently employed in medicinal chemistry to enhance aqueous solubility and bioavailability. The tertiary amine in the piperazine ring is basic and can be protonated at physiological pH, improving the compound's pharmacokinetic profile. Furthermore, this solvent-exposed moiety can establish favorable interactions with the outside of a target's binding pocket.[\[2\]](#)[\[3\]](#) Its inclusion is a common strategy in the development of orally bioavailable drugs.[\[4\]](#)

## Chapter 2: A Privileged Scaffold for Kinase Inhibitors

The primary therapeutic relevance of the **4-(4-methylpiperazin-1-yl)pyridin-2-amine** scaffold lies in its widespread use in the design of protein kinase inhibitors. Kinases are a class of

enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5][6]

Derivatives incorporating this scaffold have been shown to target several critical oncogenic kinases:

- PI3K/mTOR: Central regulators of cell growth, proliferation, and survival.[6][7]
- Aurora Kinases: Key regulators of mitosis, whose overexpression is common in many cancers.[4][8]
- Tyrosine Kinases (e.g., ABL, KIT, PDGFR): Drivers of various leukemias and solid tumors. The well-known drug Imatinib, for example, contains a methylpiperazine group that is crucial for its activity.[5][9][10]

The aminopyridine core often functions as the "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase's ATP-binding pocket, while the methylpiperazine tail extends into the solvent-exposed region, optimizing physicochemical properties.

## Chapter 3: Mechanism of Action: Targeting Key Oncogenic Pathways Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling routes in human cancer, making it a prime target for therapeutic intervention.[7] Derivatives of the **4-(4-methylpiperazin-1-yl)pyridin-2-amine** scaffold have been successfully developed as potent inhibitors of PI3Kα.[6] These inhibitors function by blocking the kinase domain of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and halting the downstream activation of Akt and mTOR. This leads to the induction of apoptosis and inhibition of cell proliferation.



[Click to download full resolution via product page](#)

**Caption:** Inhibition of the PI3K/Akt/mTOR signaling pathway.

## Inhibition of Aurora Kinases

Aurora kinases (A and B) are essential for proper chromosome segregation during mitosis. Their inhibition represents a strategy to induce mitotic catastrophe and cell death specifically in rapidly dividing cancer cells. Imidazo[4,5-b]pyridine derivatives containing a (4-methylpiperazin-1-yl)phenyl substituent have been identified as potent dual Aurora/FLT3 kinase inhibitors.<sup>[4]</sup> The imidazopyridine core forms critical hydrogen bonds with the hinge region residue Ala213 of Aurora-A, while the (4-methylpiperazin-1-yl)phenyl group occupies the solvent-accessible region, contributing to the compound's high affinity and favorable pharmacokinetic properties.<sup>[4][8]</sup>



[Click to download full resolution via product page](#)

**Caption:** Binding mode of the scaffold in the Aurora kinase active site.

## Chapter 4: Methodologies for Biological Evaluation

To assess the biological activity of compounds derived from this scaffold, a tiered, systematic approach is employed. The workflow typically progresses from biochemical assays to cell-based assays and finally to *in vivo* models.



[Click to download full resolution via product page](#)

**Caption:** General workflow for evaluating novel kinase inhibitors.

## Protocol 4.1: In Vitro Kinase Inhibition Assay (Example: PI3K $\alpha$ )

- Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a test compound against a purified kinase enzyme.
- Materials: Recombinant human PI3K $\alpha$ , PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit, test compound series (e.g., 10-point, 3-fold serial dilution).
- Procedure:
  1. Add 5  $\mu$ L of diluted test compound or vehicle (DMSO) to a 384-well plate.
  2. Add 10  $\mu$ L of a solution containing PI3K $\alpha$  enzyme and PIP2 substrate to each well.
  3. Initiate the kinase reaction by adding 10  $\mu$ L of ATP solution. Incubate for 1 hour at room temperature.
  4. Stop the reaction and measure the remaining ATP by adding 25  $\mu$ L of ADP-Glo™ Reagent. Incubate for 40 minutes.
  5. Add 50  $\mu$ L of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.
  6. Measure luminescence using a plate reader.

7. Calculate percent inhibition relative to controls and fit the data to a four-parameter logistic curve to determine the  $IC_{50}$  value.

## Protocol 4.2: Cellular Proliferation Assay (MTS Assay)

- Objective: To measure the effect of a test compound on the metabolic activity (and thus proliferation/viability) of cancer cells.
- Materials: Cancer cell line (e.g., SKOV-3 for PI3K inhibitors), complete growth medium, test compound, CellTiter 96® AQueous One Solution Reagent (MTS).
- Procedure:
  1. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
  2. Treat cells with a serial dilution of the test compound and incubate for 72 hours.
  3. Add 20  $\mu$ L of MTS reagent to each well and incubate for 2-4 hours at 37°C.
  4. Measure the absorbance at 490 nm.
- 5. Normalize the data to vehicle-treated cells and plot the dose-response curve to calculate the  $EC_{50}$  value.

## Protocol 4.3: Western Blot Analysis for Target Engagement

- Objective: To confirm that the compound inhibits the target kinase within the cell by observing the phosphorylation status of a downstream substrate.
- Materials: Cancer cell line, test compound, lysis buffer, antibodies (e.g., anti-phospho-Akt, anti-total-Akt).
- Procedure:
  1. Culture cells and treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x  $EC_{50}$ ) for 2-4 hours.

2. Lyse the cells and quantify protein concentration using a BCA assay.
3. Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
4. Block the membrane and probe with a primary antibody against the phosphorylated substrate (e.g., p-Akt Ser473).
5. Wash and incubate with an HRP-conjugated secondary antibody.
6. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
7. Strip the membrane and re-probe for the total protein (e.g., Total Akt) as a loading control.  
A reduction in the p-Akt/Total Akt ratio indicates target engagement.[\[6\]](#)

## Chapter 5: Summary of Biological Activity Data for Key Derivatives

The true potential of the **4-(4-methylpiperazin-1-yl)pyridin-2-amine** scaffold is demonstrated by the potent activity of its derivatives. The table below summarizes key data from the literature for compounds that incorporate this core structure or highly similar motifs.

| Compound Class/Example                                                                            | Target Kinase(s)       | IC <sub>50</sub> (Biochemical) | Cell Line Example | EC <sub>50</sub> (Cellular) | Source(s)                               |
|---------------------------------------------------------------------------------------------------|------------------------|--------------------------------|-------------------|-----------------------------|-----------------------------------------|
| Pyrrolo[2,1-f]<br><a href="#">[1]</a> <a href="#">[2]</a><br>[9]triazine<br>Derivative<br>(CYH33) | PI3K $\alpha$          | 5.9 nM                         | SKOV-3            | N/A                         | <a href="#">[6]</a>                     |
| Imidazo[4,5-b]pyridine<br>Derivative                                                              | Aurora-A,<br>FLT3      | 7.5 nM, 6.2<br>nM              | N/A               | N/A                         | <a href="#">[4]</a> <a href="#">[8]</a> |
| Imatinib<br>(Gleevec)                                                                             | v-Abl,<br>PDGFR, c-kit | 600 nM, 100<br>nM, 100 nM      | NCI-H727          | 32.4 µM                     | <a href="#">[5]</a> <a href="#">[9]</a> |

Note: Imatinib does not contain the exact aminopyridine core but is included to highlight the established importance of the N-methylpiperazine moiety in potent kinase inhibitors.

## Conclusion and Future Directions

The **4-(4-methylpiperazin-1-yl)pyridin-2-amine** framework has firmly established itself as a privileged scaffold in modern drug discovery. Its combination of a robust hinge-binding aminopyridine core and a pharmacokinetically favorable methylpiperazine tail provides a powerful platform for the development of potent and selective kinase inhibitors. As demonstrated by its successful incorporation into inhibitors of critical cancer targets like PI3K and Aurora kinases, the scaffold offers a validated starting point for further optimization.

Future research will likely focus on leveraging this core to design next-generation inhibitors that can overcome acquired resistance mechanisms, improve selectivity profiles to reduce off-target toxicity, and target other kinase families implicated in a wider range of diseases beyond oncology, including inflammatory and neurological disorders.<sup>[2]</sup> The continued exploration of this versatile chemical entity promises to yield novel and effective therapeutic agents for years to come.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-(4-Methylpiperazin-1-yl)pyridin-2-amine | C10H16N4 | CID 59145053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [N-11C-methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - Molecular Imaging and Contrast Agent Database

(MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chembk.com [chembk.com]
- 10. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [biological activity of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b1428646#biological-activity-of-4-\(4-methylpiperazin-1-yl\)pyridin-2-amine](https://www.benchchem.com/product/b1428646#biological-activity-of-4-(4-methylpiperazin-1-yl)pyridin-2-amine)]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)